molecular formula C13H16N2O3 B12699948 Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate CAS No. 64405-53-4

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate

Cat. No.: B12699948
CAS No.: 64405-53-4
M. Wt: 248.28 g/mol
InChI Key: AAVDQVSOXCAQHV-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, in particular, has a unique structure that combines elements of pyridine and pyrimidine rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate typically involves the reaction of a pyrido[1,2-a]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like boron trifluoride. The process involves refluxing the reactants at elevated temperatures to facilitate the esterification reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions. This method ensures high yield and purity of the product. The use of catalysts such as lipases in microbial fermentation processes is also being explored as a more sustainable and environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products

Scientific Research Applications

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate is unique due to its complex structure, which combines elements of both pyridine and pyrimidine rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64405-53-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl (2Z)-2-(6-methyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-9-ylidene)acetate

InChI

InChI=1S/C13H16N2O3/c1-3-18-12(17)8-10-5-4-9(2)15-11(16)6-7-14-13(10)15/h6-9H,3-5H2,1-2H3/b10-8-

InChI Key

AAVDQVSOXCAQHV-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCC(N2C1=NC=CC2=O)C

Canonical SMILES

CCOC(=O)C=C1CCC(N2C1=NC=CC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.